Ethyl 18-iodooctadecanoate
Description
Ethyl 18-iodooctadecanoate (CAS 100018-96-0) is a long-chain fatty acid ester with the molecular formula C₂₀H₃₉IO₂. It features an iodine atom at the 18th carbon of the octadecanoate backbone and an ethyl ester group at the terminal carboxylate. The iodine substituent enhances its reactivity in substitution reactions, distinguishing it from non-halogenated analogs .
Properties
CAS No. |
100018-96-0 |
|---|---|
Molecular Formula |
C20H39IO2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 18-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI Key |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:
Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.
Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.
Industrial Production Methods
Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.
Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
General Reactivity of Iodoalkanes in Ester Systems
Ethyl 18-iodooctadecanoate contains a terminal iodine atom, which is a good leaving group. This structural feature suggests susceptibility to nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.
| Reaction Type | Conditions | Expected Products | Mechanistic Notes |
|---|---|---|---|
| S<sub>N</sub>2 | Polar aprotic solvent (e.g., DMF), nucleophile (e.g., CN<sup>−</sup>, OH<sup>−</sup>) | Ethyl 18-cyanooctadecanoate or ethyl 18-hydroxyoctadecanoate | Steric hindrance from the long alkyl chain may slow reaction rates. |
| E2 | Strong base (e.g., KOtBu), heat | 1-Octadecene + ethyl iodide | Favored in bulky bases or high-temperature conditions. |
Cross-Coupling Reactions
The iodine substituent positions the compound for use in transition-metal-catalyzed cross-coupling reactions, such as Ullmann , Heck , or Suzuki-Miyaura couplings .
| Reaction | Catalyst System | Substrates | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, base (e.g., Na<sub>2</sub>CO<sub>3</sub>) | Arylboronic acid | Ethyl 18-(aryl)octadecanoate | ~60–80%* |
| Heck Reaction | Pd(OAc)<sub>2</sub>, ligand (e.g., PPh<sub>3</sub>) | Alkenes | Ethyl 18-alkenyloctadecanoate | ~50–70%* |
*Theoretical yields based on analogous iodoalkane systems; no experimental data available for this specific compound1 .
Reductive Deiodination
The iodine atom can be removed via reductive methods, yielding ethyl octadecanoate (ethyl stearate):
Key Factors :
-
Catalysts: Palladium on carbon (Pd/C), Raney nickel.
-
Solvents: Ethanol, THF.
-
Temperature: 50–100°C.
Hydrolysis and Saponification
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, heat | 18-Iodooctadecanoic acid + ethanol |
| Saponification | NaOH, H<sub>2</sub>O, heat | Sodium 18-iodooctadecanoate + ethanol |
Radical Reactions
The C–I bond’s low bond dissociation energy (~209 kJ/mol) facilitates radical-initiated processes:
| Reaction | Initiator | Outcome |
|---|---|---|
| Polymerization | AIBN, heat | Polyethylene-like chains with iodine termini |
| Telomerization | Mercaptans (RSH) | Thioether-functionalized derivatives |
Challenges and Research Gaps
No peer-reviewed studies explicitly detailing the synthesis or reactivity of this compound were identified. Key areas for further investigation include:
-
Kinetic studies of substitution/elimination reactions in long-chain iodoesters.
-
Catalytic efficiency in cross-coupling reactions with sterically hindered substrates.
-
Thermal stability under high-temperature conditions.
Recommendations for Experimental Work
-
Synthesis : Prepare this compound via esterification of 18-iodooctadecanoic acid with ethanol (acid-catalyzed).
-
Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and mass spectrometry to confirm structure.
-
Reactivity Screening : Test cross-coupling, hydrolysis, and reduction under varied conditions.
Scientific Research Applications
Ethyl iodooctadecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Iodoacetate (CAS 623-48-3)
- Molecular Formula : C₄H₇IO₂
- Molecular Weight : 213.9 g/mol
- Key Differences: Chain Length: Ethyl iodoacetate has a significantly shorter carbon chain (4 carbons vs. 20 carbons), reducing steric hindrance and increasing volatility. Iodine Position: The iodine is located on the α-carbon (adjacent to the ester group), making it highly reactive in nucleophilic substitutions. In contrast, the iodine in ethyl 18-iodooctadecanoate is terminal, favoring regioselective reactions in hydrophobic environments. Applications: Ethyl iodoacetate is widely used in alkylation reactions and peptide synthesis, whereas the long-chain analog may serve as a surfactant or lipid-phase modifier .
Ethyl 3-Hydroxydodecanoate (CAS 183613-15-2)
- Molecular Formula : C₁₄H₂₈O₃
- Molecular Weight : 244.4 g/mol
- Key Differences: Functional Group: Replaces iodine with a hydroxyl group at the 3rd carbon, introducing hydrogen-bonding capacity. This enhances solubility in polar solvents compared to the iodine-substituted compound.
Ethyl Hexadecanoate (Ethyl Palmitate)
- Molecular Formula : C₁₈H₃₆O₂
- Molecular Weight : 284.5 g/mol
- Key Differences :
Physicochemical and Functional Comparison
| Property | This compound | Ethyl Iodoacetate | Ethyl 3-Hydroxydodecanoate | Ethyl Hexadecanoate |
|---|---|---|---|---|
| Molecular Weight | 437.9 g/mol | 213.9 g/mol | 244.4 g/mol | 284.5 g/mol |
| Halogen/Hydroxyl | Iodine (terminal) | Iodine (α-carbon) | Hydroxyl (C-3) | None |
| Solubility | Lipophilic | Polar organic | Amphiphilic | Nonpolar solvents |
| Reactivity | Moderate (terminal iodine) | High (α-iodine) | Low (hydroxyl) | Inert |
Notes on Limitations
The provided evidence lacks detailed studies on biological activity or synthetic yields for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
